molecular formula C10H14N2O3 B1143961 2,4,5-TRIMETHOXY-BENZYLIDENE)-HYDRAZINE CAS No. 14469-99-9

2,4,5-TRIMETHOXY-BENZYLIDENE)-HYDRAZINE

Cat. No.: B1143961
CAS No.: 14469-99-9
M. Wt: 210.232
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Description

2,4,5-Trimethoxy-benzylidene)-hydrazine is an organic compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 . It serves as a versatile synthetic intermediate and key precursor in the development of novel chemical entities for research. The compound features a hydrazone group (-NHN=CH-), a class known for diverse biological activities, flanked by a 2,4,5-trimethoxyphenyl moiety . This reagent is primarily utilized in organic chemistry research for the synthesis of more complex structures. It can be used to prepare symmetrical bis-hydrazine compounds, also known as aldazines, which are formed through its condensation with aldehydes . Furthermore, it acts as a foundational building block for creating heterocyclic compounds, such as thiazole derivatives, which are of significant interest in medicinal chemistry for their potential biological activities . The structural motif of trimethoxybenzylidene-hydrazine is frequently explored in the search for new pharmacologically active molecules. Related analogs, particularly those based on the 3,4,5-trimethoxybenzylidene scaffold, have demonstrated notable antimicrobial, antifungal, and antiparasitic properties in scientific studies, highlighting the research value of this chemical class . The synthesis of this compound is typically achieved via a condensation reaction between hydrazine hydrate and 2,4,5-trimethoxybenzaldehyde . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult relevant safety data sheets prior to handling.

Properties

CAS No.

14469-99-9

Molecular Formula

C10H14N2O3

Molecular Weight

210.232

Synonyms

2,4,5-TRIMETHOXY-BENZYLIDENE)-HYDRAZINE

Origin of Product

United States

Synthetic Pathways and Mechanistic Considerations for 2,4,5 Trimethoxy Benzylidene Hydrazine

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For (2,4,5-Trimethoxy-benzylidene)-hydrazine, the primary disconnection occurs at the carbon-nitrogen double bond (C=N) of the hydrazone functional group. This logical bond cleavage points directly to the two essential precursors: an electrophilic carbonyl compound and a nucleophilic hydrazine (B178648) source.

Precursor 1: 2,4,5-Trimethoxybenzaldehyde (B179766) (Carbonyl Component) : This aromatic aldehyde serves as the electrophilic partner in the condensation reaction. The benzene (B151609) ring is substituted with three methoxy (B1213986) (-OCH₃) groups at positions 2, 4, and 5. These groups are electron-donating, which increases the electron density on the aromatic ring and can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde (B42025).

Precursor 2: Hydrazine (N-Nucleophile Component) : Hydrazine (H₂NNH₂) or its hydrate (B1144303) (H₂NNH₂·H₂O) acts as the nitrogen nucleophile. The lone pair of electrons on one of the nitrogen atoms initiates the attack on the carbonyl carbon of the aldehyde to begin the condensation process. libretexts.orglibretexts.org

The synthesis of derivatives often involves substituted hydrazines, such as thiosemicarbazide, to create more complex hydrazone structures. jconsortium.com The fundamental reaction remains the condensation between the carbonyl group and the hydrazine moiety. nih.govresearchgate.net

Optimized Synthetic Methodologies for (this compound

The synthesis of hydrazones, including the title compound and its analogues, can be achieved through various methods, ranging from classical reflux conditions to more advanced techniques. The choice of method often depends on the desired yield, reaction time, and the scale of the synthesis.

A common and straightforward method involves the condensation of the aldehyde and hydrazine in a suitable solvent, often with heating. For instance, a related compound, (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, is synthesized by refluxing 2,4,5-trimethoxybenzaldehyde with hydrazine hydrate in ethanol (B145695) for several hours. nih.gov The resulting solid product is then isolated by filtration and purified through recrystallization. nih.gov Similarly, other hydrazone syntheses are effectively carried out by refluxing the aldehyde and a hydrazine derivative in ethanol, sometimes with a catalytic amount of acetic acid, for a period of a few hours. nih.gov

The table below summarizes various synthetic conditions reported for hydrazones, highlighting the diversity of approaches available to chemists.

Method/CatalystSolventTemperatureTimeYieldReference
RefluxEthanolReflux (approx. 78°C)5 hoursNot specified nih.gov
Glacial Acetic AcidEthanolReflux6 hours67-92% nih.gov
No CatalystMethanol (B129727) or EthanolRoom TempNot specifiedHigh nih.gov
Kugelrohr OvenNone (Melt)110-140°C1 hourHigh nih.gov
Ionic Liquid [Et3NH][HSO4]Solvent-freeRoom Temp10-15 min90-98%

This interactive table allows for the comparison of different synthetic strategies.

Green Chemistry Approaches in Hydrazone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to reduce environmental impact. These methods prioritize the use of non-hazardous solvents, reduce energy consumption, and improve atom economy. Several green approaches have been successfully applied to hydrazone synthesis. orientjchem.org

Mechanochemical Synthesis : This solvent-free technique involves grinding the solid reactants together, often in a ball mill. nih.govrsc.org This method can lead to quantitative yields in shorter reaction times compared to traditional solution-based methods and eliminates the need for potentially harmful organic solvents. rsc.orgmdpi.com

Aqueous Medium : Performing the condensation reaction in water is a highly attractive green alternative. orientjchem.org The use of biodegradable catalysts like meglumine (B1676163) in an aqueous-ethanol mixture at room temperature has been shown to be effective, offering high yields and operational simplicity. tandfonline.com

Microwave Irradiation : Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often results in higher yields and purer products under solvent-free conditions. nih.gov

Vapour-Mediated Synthesis : In this solid-state method, a solid reactant is exposed to the vapour of the other reactant, leading to a chemical transformation without the use of a bulk solvent. nih.gov

Green MethodPrincipleTypical ConditionsAdvantagesReference
MechanochemistrySolvent-free grindingBall mill, room temp, 30-180 minHigh conversion, no bulk solvent, fast nih.govrsc.org
Aqueous SynthesisUse of water as solventWater or aqueous-ethanol, room tempEnvironmentally benign, mild conditions orientjchem.orgtandfonline.com
Microwave IrradiationEnergy-efficient heatingSolvent-free, microwave reactorRapid reaction, high yields nih.gov
Vapour-Mediated ReactionGas-solid reactionSolid reactant exposed to aldehyde vapourSolvent-free, post-synthetic modification nih.gov

This table highlights key green synthetic methods applicable to hydrazone formation.

Investigation of Reaction Kinetics and Mechanistic Studies for Condensation Reactions

The formation of a hydrazone from an aldehyde and hydrazine is a well-studied reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration. libretexts.orglibretexts.org

Mechanism:

Nucleophilic Attack : The reaction initiates with the nucleophilic attack of the primary amino group of hydrazine on the electrophilic carbonyl carbon of 2,4,5-trimethoxybenzaldehyde.

Formation of a Tetrahedral Intermediate : This attack leads to the formation of a zwitterionic tetrahedral intermediate, which quickly undergoes proton transfer to yield a neutral carbinolamine intermediate.

Dehydration : The carbinolamine is then dehydrated to form the final hydrazone product. This elimination of water is the rate-limiting step at neutral pH and is often catalyzed by the presence of an acid. nih.gov The acid protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O).

Factors Influencing Reaction Kinetics:

pH/Catalysis : The reaction rate is highly pH-dependent. Mildly acidic conditions are optimal because they provide enough protons to catalyze the dehydration step without excessively protonating the hydrazine nucleophile, which would render it non-reactive. nih.gov

Electronic Effects : The rate of reaction is influenced by the electronic nature of the substituents on the aldehyde. Electron-withdrawing groups on the aromatic ring of the aldehyde increase the electrophilicity of the carbonyl carbon, thereby accelerating the reaction. nih.gov Conversely, the electron-donating methoxy groups in 2,4,5-trimethoxybenzaldehyde are expected to slow the rate of hydrazone formation relative to benzaldehydes with electron-withdrawing substituents. nih.gov

Steric Effects : Significant steric hindrance around the carbonyl group can impede the approach of the hydrazine nucleophile, slowing down the initial addition step. nih.gov

FactorEffect on Reaction RateRationaleReference
pH Rate is maximal in weakly acidic conditions (pH ~4-5)Balances the need for an activated (protonated) carbonyl and a free (nucleophilic) hydrazine. Catalyzes the rate-limiting dehydration step. nih.gov
Electronic Effects Electron-donating groups (like -OCH₃) on the aldehyde decrease the rate.Reduce the electrophilicity of the carbonyl carbon, slowing the initial nucleophilic attack. nih.gov
Steric Hindrance Increased steric bulk near the carbonyl group decreases the rate.Hinders the physical approach of the hydrazine nucleophile to the carbonyl carbon. nih.gov

This table summarizes the key factors that control the speed of the hydrazone formation reaction.

Advanced Spectroscopic and Structural Elucidation of 2,4,5 Trimethoxy Benzylidene Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and their chemical environments can be established.

The ¹H NMR spectrum of (2,4,5-trimethoxybenzylidene)-hydrazine is characterized by distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, the imine proton, and the amine protons of the hydrazine (B178648) group.

The three methoxy groups (–OCH₃) are expected to appear as sharp singlets. Due to their different positions on the aromatic ring (positions 2, 4, and 5), they may have slightly different chemical shifts, typically in the range of δ 3.8–3.9 ppm. mdpi.com The aromatic protons on the benzene (B151609) ring are anticipated to appear as singlets or doublets in the δ 6.9–7.1 ppm region. mdpi.com The proton attached to the imine carbon (–N=CH–), known as the azomethine proton, is characteristically deshielded and is expected to resonate as a singlet in the downfield region of δ 8.2–8.5 ppm. mdpi.com The protons of the terminal amine group (–NH₂) of the hydrazine moiety would likely produce a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for (2,4,5-trimethoxybenzylidene)-hydrazine

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Methoxy Protons (9H) 3.8 - 3.9 Singlet
Aromatic Protons (2H) 6.9 - 7.1 Singlets/Doublets
Imine Proton (1H) 8.2 - 8.5 Singlet
Amine Protons (2H) Variable Broad Singlet

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The spectrum for (2,4,5-trimethoxybenzylidene)-hydrazine would show distinct signals for the aromatic carbons, the methoxy carbons, and the imine carbon.

The carbon atoms of the three methoxy groups are expected to have signals in the range of δ 56–60 ppm. mdpi.com The aromatic carbons would appear in the typical region of δ 100-155 ppm, with the carbons directly attached to the electron-donating methoxy groups appearing at the higher end of this range. The imine carbon (C=N) is significantly deshielded and is predicted to have a chemical shift in the δ 150–155 ppm range. mdpi.com For comparison, in the related compound (E)-2-(3,4,5-trimethoxy benzylidene)hydrazinecarbothioamide, the azomethine carbon appears at 142 ppm. pdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for (2,4,5-trimethoxybenzylidene)-hydrazine

Carbon Type Predicted Chemical Shift (δ, ppm)
Methoxy Carbons 56 - 60
Aromatic Carbons 100 - 155
Imine Carbon (C=N) 150 - 155

COSY: A COSY experiment would confirm the coupling between adjacent aromatic protons, if any, by showing cross-peaks between their signals.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the proton signals of the methoxy groups and the aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides critical information about the functional groups present in a molecule. The IR and Raman spectra of (2,4,5-trimethoxybenzylidene)-hydrazine are expected to show characteristic absorption bands.

The N–H stretching vibrations of the primary amine group (–NH₂) are anticipated to appear in the region of 3200–3300 cm⁻¹. mdpi.com The C=N imine bond, a key feature of the hydrazone linkage, typically shows a stretching vibration in the range of 1600–1620 cm⁻¹. mdpi.com Specifically, a value of 1605 cm⁻¹ has been reported. mdpi.com The C–O stretching vibrations of the methoxy groups are expected to produce strong bands in the 1250–1270 cm⁻¹ region. mdpi.com A detailed study of the precursor, 2,4,5-trimethoxybenzaldehyde (B179766), provides a reference for the vibrations associated with the substituted benzene ring and methoxy groups. bldpharm.com

Table 3: Key IR Absorption Bands for (2,4,5-trimethoxybenzylidene)-hydrazine

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydrazine (N-H) Stretch 3200 - 3300
Imine (C=N) Stretch 1600 - 1620
Methoxy (C-O) Stretch 1250 - 1270
Aromatic (C=C) Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The spectrum of (2,4,5-trimethoxybenzylidene)-hydrazine is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

The conjugated system, which includes the benzene ring and the C=N double bond, will give rise to intense π → π* transitions. The non-bonding electrons on the nitrogen atoms of the hydrazine and imine groups, as well as the oxygen atoms of the methoxy groups, will be responsible for weaker n → π* transitions. For similar 2,4-dinitrophenylhydrazone derivatives, intense peaks assigned to π-π* and n-π* transitions are observed around 235 nm and 353 nm, respectively. researchgate.net The presence of the electron-donating methoxy groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025) hydrazone.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of (2,4,5-trimethoxybenzylidene)-hydrazine is C₁₀H₁₄N₂O₃, corresponding to a molecular weight of 210.232 g/mol .

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern would likely involve several key cleavage pathways:

Loss of Methoxy Groups: Cleavage of the methyl group (•CH₃) from a methoxy substituent would result in a fragment at m/z 195. Subsequent loss of a formyl radical (•CHO) could also occur.

Cleavage of the Hydrazine Linkage: The N–N bond is relatively weak and can cleave, leading to fragments corresponding to the [M-NH₂]⁺ ion at m/z 194.

Formation of a Tropylium (B1234903) Ion: A common fragmentation pathway for benzyl (B1604629) compounds is the formation of a stable tropylium ion. For the trimethoxybenzyl fragment, this would appear at m/z 165.

Other Fragments: Other significant peaks could arise from the loss of parts of the hydrazine moiety or from further fragmentation of the aromatic ring.

Table 4: Predicted Key Fragments in the Mass Spectrum of (2,4,5-trimethoxybenzylidene)-hydrazine

m/z Predicted Fragment Ion
210 [C₁₀H₁₄N₂O₃]⁺ (Molecular Ion)
195 [M - •CH₃]⁺
194 [M - •NH₂]⁺
165 [C₉H₁₁O₃]⁺ (Trimethoxybenzyl cation)

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

Molecular Geometry

The molecular geometry of hydrazones derived from 2,4,5-trimethoxybenzaldehyde is characterized by a nearly planar conformation. In the dimeric analogue, (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, the molecule exhibits an E,E configuration with respect to the two C=N double bonds. nih.gov The central C-N-N-C core is planar, and this plane forms a dihedral angle of approximately 8.59° with the adjacent benzene rings. nih.gov This slight twist is a common feature in such structures, arising from a balance between electronic conjugation, which favors planarity, and steric hindrance from the substituents.

The bond lengths within the hydrazone linkage are consistent with delocalized electron density. For instance, the C=N double bond length in the dimeric structure is reported as 1.2870 Å. nih.gov The methoxy groups on the phenyl ring also adopt specific orientations. The methoxy groups at the ortho and meta positions are slightly twisted out of the plane of the benzene ring, with C-O-C-C torsion angles of 7.23° and 5.73°, respectively. nih.gov In contrast, the para methoxy group tends to be nearly coplanar with the ring, showing a torsion angle of -2.02°. nih.gov

In a related derivative, (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate, the molecule also adopts a trans configuration about the C=N bond. nih.gov The entire hydrazine carboxylate methyl ester group is slightly twisted away from the plane of the trimethoxyphenyl ring, with a dihedral angle of 14.23°. nih.gov This increased dihedral angle compared to the dimeric hydrazine is likely due to the steric bulk and electronic effects of the methyl carboxylate group.

Selected Bond Lengths (Å) for (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine
Bond Length (Å)
C=N1.2870 (12)
Selected Torsion Angles (°) for (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine
Atoms **Angle (°) **
N1A–N1–C7–C1-178.99 (9)
C8–O1–C2–C3 (ortho-methoxy)7.23 (12)
C10–O3–C5–C6 (meta-methoxy)5.73 (13)
C9–O2–C4–C3 (para-methoxy)-2.02 (13)

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is governed by a network of non-covalent interactions. For these trimethoxy-substituted benzylidene hydrazones, hydrogen bonds and other weaker interactions play a crucial role in the formation of the supramolecular architecture.

In the case of (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, the crystal structure is stabilized by weak C-H···π interactions. nih.gov The molecules are organized into screw chains that propagate along the c-axis, and these chains then stack along the a-axis. nih.gov Additionally, π–π stacking interactions are observed, with distances between the centroids of the benzene rings (Cg1···Cg1) of 4.6314 Å and 4.9695 Å, alongside short C···C contacts ranging from 3.3411 Å to 3.3987 Å. nih.gov

For (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate, the packing is dominated by intermolecular N-H···O hydrogen bonds. nih.gov These interactions link the molecules into chains along the direction. These chains are further interconnected by weak C-H···O interactions, forming corrugated layers that are parallel to the bc plane of the unit cell. nih.gov The presence of the electron-rich methoxy groups and the hydrazone moiety facilitates these predictable C–H···O and π-stacking interactions, which are key in crystal engineering.

The crystallographic data for these related compounds are summarized in the table below. Both crystallize in the monoclinic system, a common crystal system for organic molecules of this type.

Crystallographic Data for Related Hydrazone Derivatives
Parameter (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine nih.gov
Chemical Formula C₂₀H₂₄N₂O₆
Formula Weight ( g/mol ) 388.41
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5056 (1)
b (Å) 7.2523 (1)
c (Å) 17.4489 (2)
β (°) ** 90.600 (1)
Volume (ų) **949.74 (2)
Z 2
Temperature (K) 100

Theoretical and Computational Chemistry of 2,4,5 Trimethoxy Benzylidene Hydrazine

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For derivatives of (2,4,5-trimethoxybenzylidene)hydrazine, DFT calculations, often using the B3LYP functional with a 6-31G+(d,p) or similar basis set, have been employed to analyze the molecular structure and electronic characteristics. nih.gov The optimized molecular geometry from these calculations provides data on bond lengths and angles, which have shown good correlation with experimental values obtained from X-ray crystallography for similar compounds. nih.gov

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher polarizability and greater chemical reactivity, indicating that charge transfer can easily occur within the molecule. nih.govnih.gov

In a study on a closely related derivative, Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO was found to be distributed over the entire molecule, while the LUMO was concentrated on the dithiocarbazate moiety. nih.gov The narrow energy gap calculated for this derivative indicates a high chemical reactivity and the potential for charge transfer interactions. nih.gov

Table 1: FMO and Energy Gap Data for a (2,4,5-trimethoxybenzylidene)hydrazine derivative

Parameter Energy (eV)
EHOMO -0.22 eV
ELUMO -0.18 eV
HOMO-LUMO Gap (ΔE) 0.04 eV

Data derived from theoretical calculations on Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons (nucleophilic sites), while blue-colored regions represent positive potential, indicating electron-poor areas (electrophilic sites). nih.gov

For (2,4,5-trimethoxybenzylidene)hydrazine and its derivatives, MEP analysis reveals that the negative potential sites are concentrated around the electronegative nitrogen and oxygen atoms of the hydrazine (B178648) and methoxy (B1213986) groups, respectively. nih.gov These sites are susceptible to electrophilic attack. Conversely, the positive potential is located around the hydrogen atoms, identifying them as the primary sites for nucleophilic attack. nih.gov

Fukui functions are used within DFT to determine the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These local reactivity descriptors pinpoint which atoms are most likely to donate or accept electrons. By analyzing the Fukui indices, one can identify the specific nucleophilic regions where interactions, such as protonation, are most likely to occur. researchgate.net For a molecule like (2,4,5-trimethoxybenzylidene)hydrazine, the nitrogen atoms of the hydrazine moiety and the oxygen atoms of the methoxy groups would be expected to have high Fukui function values for electrophilic attack, confirming their nucleophilic character.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO orbitals and provide a quantitative measure of a molecule's stability and reactivity. irjweb.com Key descriptors include chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov

Chemical Hardness (η) measures the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ) indicates the tendency of electrons to escape from the system. nih.gov

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. nih.gov

Calculations on a derivative of (2,4,5-trimethoxybenzylidene)hydrazine showed it to be a soft molecule, which correlates with its high reactivity and strong ability to bind with other molecules. nih.gov

Table 2: Global Reactivity Descriptors for a (2,4,5-trimethoxybenzylidene)hydrazine derivative

Descriptor Definition Calculated Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 0.02 eV
Chemical Potential (μ) (EHOMO + ELUMO) / 2 -0.20 eV
Electrophilicity Index (ω) μ² / (2η) 1.0 eV
Chemical Softness (S) 1 / (2η) 25 eV⁻¹

Values derived and calculated from data for Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the conformational flexibility and intermolecular interactions of (2,4,5-trimethoxybenzylidene)hydrazine. nih.gov

MD simulations can be used to explore the molecule's conformational landscape, such as the rotation around the N-N and C-N single bonds and the planarity of the molecule. Crystal structure studies of related compounds show that the trimethoxybenzylidene moiety can be nearly planar, but twists can occur in the methoxy groups to reduce steric hindrance. nih.govnih.gov Simulations can reveal the energy barriers associated with these conformational changes in a solution or other environments.

Furthermore, MD is a powerful tool for analyzing intermolecular interactions that govern how molecules arrange themselves in a condensed phase. For (2,4,5-trimethoxybenzylidene)hydrazine derivatives, X-ray diffraction has shown the importance of intermolecular hydrogen bonds (N-H···O), C-H···π interactions, and π-π stacking in forming their crystal structures. nih.govnih.gov MD simulations can model these non-covalent interactions, predicting how molecules will aggregate and form supramolecular structures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and a specific property, such as reactivity or biological activity. nih.gov A QSAR model can be used to predict the properties of new, unsynthesized compounds. nih.gov

To develop a QSAR model for derivatives of (2,4,5-trimethoxybenzylidene)hydrazine, a training set of molecules with known experimental data for a particular property is required. ajrconline.org Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These can include electronic descriptors (like HOMO/LUMO energies), steric descriptors, and topological descriptors.

By applying statistical methods, a mathematical equation is generated that correlates these descriptors with the observed activity. nih.gov This model can then be used to predict the activity of other compounds in the same class, guiding the design of new molecules with enhanced or specific chemical properties. For instance, a 3D-QSAR model could be built to design more potent anticancer compounds based on a library of similar triazine derivatives. nih.gov

Simulation of Spectroscopic Signatures (NMR, IR, UV-Vis)

A comprehensive search of scientific literature did not yield specific theoretical studies dedicated to the simulation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic signatures of (2,4,5-trimethoxy-benzylidene)-hydrazine. Consequently, detailed research findings and data tables for its simulated spectra are not available in the reviewed literature.

However, the field of computational chemistry routinely employs established methods for predicting the spectroscopic properties of organic molecules, including hydrazone derivatives. These methodologies provide a theoretical framework through which such signatures could be simulated.

General Computational Approaches:

NMR Spectra Simulation: The Gauge-Invariant Atomic Orbital (GIAO) method is a common and effective approach for calculating the NMR chemical shifts (both ¹H and ¹³C) of molecules. nih.govacs.org This method is typically used in conjunction with Density Functional Theory (DFT), often with functionals like B3LYP, to predict the chemical shifts in a given solvent, which can then be compared to experimental data. nih.gov

IR Spectra Simulation: Theoretical vibrational frequencies are typically computed using DFT methods. acs.org The calculation of harmonic vibrational frequencies helps in assigning the various vibrational modes (stretching, bending, etc.) of the molecule. These calculated frequencies are often scaled to better match experimental FT-IR spectra. acs.org

UV-Vis Spectra Simulation: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. acs.org This approach can predict the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions within the molecule.

While these computational tools are frequently applied to various hydrazone compounds to elucidate their structural and electronic properties, a specific application to generate the simulated NMR, IR, and UV-Vis spectra for (this compound is not documented in the available scientific papers. Studies on closely related compounds, such as other trimethoxy-benzylidene hydrazine derivatives or halo-functionalized hydrazones, confirm the utility of these theoretical methods in spectroscopic analysis. nih.govacs.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 2,4,5 Trimethoxy Benzylidene Hydrazine

Hydrolytic Stability and Decomposition Pathways

The stability of the C=N double bond in the hydrazone functional group is a critical factor in its chemical profile. Hydrazones, in general, are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde or ketone and the hydrazine (B178648) derivative.

Hydrolytic Cleavage: The hydrolysis of (2,4,5-trimethoxy-benzylidene)-hydrazine is typically an acid-catalyzed process. In the presence of excess water and an acid catalyst, the equilibrium of the formation reaction is reversed, leading to the formation of 2,4,5-trimethoxybenzaldehyde (B179766) and hydrazine. wikipedia.orgkhanacademy.org The reaction is generally much faster for hydrazones than for analogous oximes. wikipedia.org This susceptibility to hydrolysis is a key consideration in its handling and use in synthetic protocols.

Decomposition Pathways: Under thermal or catalytic stress, the decomposition of the hydrazine moiety can occur through several pathways. Studies on hydrazine and its derivatives show that decomposition can be initiated by either N-H or N-N bond scission. scielo.brrsc.org On catalyst surfaces, such as iridium, decomposition of hydrazine can preferentially start with an initial N-N bond scission, ultimately leading to products like ammonia (B1221849) and nitrogen gas. rsc.org Research on substituted s-tetrazines has shown that hydrazino-substituted compounds can be the least thermally stable, with decomposition pathways involving the loss of the exocyclic substituent group. researchgate.net For (this compound, energetic conditions could therefore lead to fragmentation at the hydrazone functional group.

Oxidation-Reduction Chemistry of the Hydrazone Moiety

The hydrazone functional group (-CH=N-NH₂) is redox-active and can undergo both oxidation and reduction reactions under specific conditions, leading to a variety of chemical transformations.

Reduction Reactions: A cornerstone reaction of hydrazones is the Wolff-Kishner reduction . This reaction converts the hydrazone to a corresponding alkane by removing the carbonyl oxygen equivalent entirely. libretexts.org When (this compound is heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling point solvent like ethylene (B1197577) glycol, the hydrazone moiety is reduced, and the benzylidene carbon is converted to a methyl group, yielding 2,4,5-trimethoxytoluene. libretexts.orgncert.nic.in The mechanism involves the deprotonation of the terminal nitrogen, followed by a tautomeric shift and the expulsion of highly stable dinitrogen gas (N₂). libretexts.org

Oxidation Reactions: The hydrazone moiety is also susceptible to oxidation.

Autoxidation: Hydrazones that possess at least one hydrogen atom on a nitrogen, like (this compound, are prone to autoxidation in the presence of oxygen. nih.gov This reaction typically proceeds via a radical mechanism to form α-azohydroperoxides. nih.gov The rate of this reaction is influenced by the stability of the intermediate hydrazonyl radical, with hydrazones derived from aromatic aldehydes generally being less reactive than those from aliphatic ketones. nih.gov

Chemical Oxidation: Treatment with oxidizing agents such as silver oxide (Ag₂O) or mercury(II) oxide (HgO) can dehydrogenate the hydrazone to form the corresponding diazo compound, in this case, (diazomethyl)-2,4,5-trimethoxybenzene. wikipedia.org These diazo compounds are valuable synthetic intermediates.

The table below summarizes key redox reactions of the hydrazone moiety.

Reaction TypeReagents & ConditionsProduct TypeResulting Compound from (this compound
Reduction
Wolff-Kishner ReductionKOH, ethylene glycol, heat (Δ) libretexts.orgAlkane2,4,5-Trimethoxytoluene
Oxidation
AutoxidationO₂ (air) nih.govα-Azohydroperoxideα-hydroperoxyazo-2,4,5-trimethoxytoluene
DehydrogenationAg₂O or HgO wikipedia.orgDiazo compound(Diazomethyl)-2,4,5-trimethoxybenzene

Cyclization and Rearrangement Reactions

The hydrazone functionality serves as a versatile precursor for various cyclization and rearrangement reactions, enabling the synthesis of diverse molecular scaffolds.

Rearrangement Reactions: Hydrazones can undergo several types of rearrangement reactions. One notable transformation is the diazene-hydrazone rearrangement . acs.org These rearrangements typically involve the migration of a group and the shift of a double bond, altering the core structure of the molecule.

Cyclization Reactions: Hydrazones are widely used as building blocks in heterocyclic chemistry. They can react with various reagents to form stable ring systems. For example, hydrazones are well-known intermediates in the synthesis of 1H-pyrazoles . wikipedia.org Reaction with appropriate three-carbon synthons can lead to the formation of a pyrazole (B372694) ring.

Furthermore, hydrazones are key reactants in other named reactions that lead to unsaturated compounds:

Shapiro Reaction: This reaction involves the treatment of a tosylhydrazone (a derivative of a hydrazone) with a strong base to form a vinyl lithium species, which can then be quenched with an electrophile.

Bamford-Stevens Reaction: This reaction also uses a tosylhydrazone, which upon heating in the presence of a base like sodium in ethylene glycol, decomposes to form an alkene. wikipedia.org

These reactions highlight the synthetic utility of the hydrazone moiety in (this compound for accessing more complex molecular architectures.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the benzene (B151609) ring in (this compound towards substitution reactions is overwhelmingly governed by the powerful electron-donating effects of the three methoxy (B1213986) groups.

Electrophilic Aromatic Substitution (EAS): The aromatic ring is highly activated towards electrophilic attack due to the presence of three methoxy (-OCH₃) substituents. Methoxy groups are strong activating groups and are ortho, para-directors. libretexts.org The hydrazone moiety (-CH=N-NH₂) is generally considered a deactivating group, but its influence is likely overshadowed by the cumulative effect of the three methoxy groups.

The positions on the ring available for substitution are C-3 and C-6. The directing effects of the existing substituents are summarized below:

SubstituentPositionActivating/DeactivatingDirecting Effect
-OCH₃C-2Strongly Activatingortho (to C-3), para (to C-5)
-OCH₃C-4Strongly Activatingortho (to C-3, C-5)
-OCH₃C-5Strongly Activatingortho (to C-4, C-6), para (to C-2)
-CH=N-NH₂C-1Deactivatingmeta (to C-3, C-5)

Considering these effects, the C-6 position is strongly activated by the ortho C-5 methoxy group and the para C-2 methoxy group. The C-3 position is activated by two ortho methoxy groups (at C-2 and C-4). Therefore, the ring is expected to be highly reactive towards electrophiles like halogens, nitric acid, and Friedel-Crafts reagents, with substitution likely occurring at the C-6 or C-3 position.

Studies on related 3,4,5-trimethoxybenzaldehyde (B134019) derivatives have demonstrated that under specific electron-transfer conditions (e.g., using alkali metals), it is possible to achieve regioselective reductive electrophilic substitution, particularly at the 4-position by removing the methoxy group. mdma.chacs.org This indicates that the methoxy groups themselves can become targets for substitution under non-traditional reaction conditions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. ccsenet.orgresearchgate.net The 2,4,5-trimethoxyphenyl ring is exceptionally electron-rich due to the powerful donating effect of the methoxy groups. Consequently, it is strongly deactivated towards nucleophilic attack, and standard NAS reactions are not expected to be a viable transformation pathway for this compound.

Coordination Chemistry and Metal Complexation of 2,4,5 Trimethoxy Benzylidene Hydrazine

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with (2,4,5-trimethoxy-benzylidene)-hydrazine typically involves the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The ligand itself is synthesized via the condensation reaction of 2,4,5-trimethoxybenzaldehyde (B179766) with hydrazine (B178648) hydrate (B1144303). nanobioletters.com

While specific studies on the metal complexes of (this compound are limited, research on closely related derivatives provides insight into the synthetic methodologies and characterization techniques. For instance, the synthesis of Mn(II), Fe(II), and Co(II) complexes with a Schiff base derived from 2,4,5-trimethoxybenzaldehyde, namely 2,4,5-trimethoxybenzaldehyde-S-benzyldithiocarbazone (BBTC), has been reported. researchgate.net These complexes were prepared by reacting the Schiff base with the corresponding metal chlorides, nitrates, or acetates. researchgate.net The resulting complexes were characterized by elemental analysis, magnetic susceptibility, and various spectroscopic methods. researchgate.net

The characterization of the parent ligand, (this compound, has been established through various spectroscopic techniques.

Spectroscopic Data for (this compound
Technique Characteristic Signals
IR Spectroscopy (cm⁻¹)N-H stretches: 3200–3300, C=N stretch: 1600–1620, Methoxy (B1213986) C-O vibrations: 1250–1270.
¹H NMR (ppm)Methoxy singlets: δ 3.8–3.9, Imine proton: δ 8.2–8.5, Aromatic protons: δ 6.9–7.1.
¹³C NMR (ppm)Imine carbon: δ 150–155, Methoxy carbons: δ 56–60.

Upon complexation, shifts in these characteristic spectroscopic signals are expected, indicating the coordination of the ligand to the metal center.

Ligand Binding Modes and Coordination Geometry

(this compound possesses two potential donor sites: the imine nitrogen and the terminal amino nitrogen. This allows for several possible coordination modes, including monodentate, bidentate, and bridging. The specific binding mode is influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

In studies of related hydrazone ligands, bidentate coordination is common. For example, in the metal complexes of 2,4,5-trimethoxybenzaldehyde-S-benzyldithiocarbazone, the ligand coordinates to the metal ion through the azomethine nitrogen and the thionic sulfur atom, forming a six-membered chelate ring. researchgate.net For (this compound, bidentate coordination would likely involve the imine nitrogen and the terminal NH₂ group.

The geometry of the resulting metal complexes is dictated by the coordination number of the central metal ion and the nature of the ligands. In the case of the Mn(II), Fe(II), and Co(II) complexes of the related BBTC ligand, magnetic susceptibility and electronic spectral data suggested an octahedral geometry for the Mn(II) complex and a tetragonally distorted octahedral geometry for the Fe(II) and Co(II) complexes. researchgate.net

Spectroscopic Investigations of Metal Complexes (e.g., UV-Vis, IR, EPR)

Spectroscopic techniques are pivotal in elucidating the structure and bonding in metal complexes of (this compound.

Infrared (IR) Spectroscopy: Upon complexation, the stretching frequency of the C=N (imine) group in the IR spectrum is expected to shift, typically to a lower wavenumber, due to the coordination of the imine nitrogen to the metal center. This shift indicates a decrease in the C=N bond order. Similarly, changes in the N-H stretching vibrations of the hydrazine moiety would confirm the involvement of the amino group in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-N bonds. researchgate.netjconsortium.com

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra of the free ligand typically show bands corresponding to π→π* and n→π* transitions. Upon complexation, these bands may shift, and new bands may appear due to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. For the Fe(II) and Co(II) complexes of the related BBTC ligand, the electronic spectra were indicative of a tetragonally distorted octahedral geometry. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those of Cu(II) or Mn(II), EPR spectroscopy is a powerful tool for determining the nature of the metal-ligand bonding and the geometry around the metal ion. The g-values and hyperfine coupling constants obtained from the EPR spectrum can provide detailed insights into the electronic environment of the metal center.

X-ray Diffraction Analysis of Metal Complex Crystal Structures

Single-crystal X-ray diffraction provides the most definitive structural information for metal complexes. While the crystal structure of a metal complex of (this compound itself has not been reported, crystallographic data for related compounds offer valuable insights into the expected structural features.

The crystal structure of a related Schiff base, 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate (DTBH), has been determined. asianpubs.org It crystallizes in a monoclinic system, and the bond length of the C=N imine bond was found to be 1.275(3) Å, which is typical for a double bond. asianpubs.org

Furthermore, the crystal structure of (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, an azine derivative, has been reported. nih.govresearchgate.net The molecule is nearly planar, with a very small dihedral angle between the two benzene (B151609) rings. nih.govresearchgate.net

Crystallographic Data for (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine
Parameter Value
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
C=N Bond Length1.2870 (12) Å nih.gov
Dihedral angle between benzene rings0.03 (4)° nih.gov

These data provide a reference for the bond lengths and angles that could be expected in metal complexes of (this compound.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes is crucial for understanding their redox properties and potential applications in areas such as sensing and catalysis. Techniques like cyclic voltammetry can be used to study the redox processes of the metal center and the ligand. The electron-donating methoxy groups on the benzene ring of (this compound are expected to influence the electron density at the metal center and, consequently, its redox potentials.

However, a review of the current scientific literature reveals a lack of specific studies on the electrochemical properties of metal complexes derived from (this compound. Further research is needed to explore this aspect of their chemistry.

Catalytic Applications of Metal-Hydrazone Complexes

Metal complexes of hydrazone ligands are known to exhibit catalytic activity in a variety of organic transformations, including oxidation, reduction, and polymerization reactions. nanobioletters.comresearchgate.net The catalytic efficiency is often dependent on the nature of the metal ion, the coordination environment, and the electronic and steric properties of the ligand.

Despite the potential for catalytic applications, there is currently no specific information available in the scientific literature regarding the catalytic use of metal complexes of (this compound. This remains an open area for future investigation, where the unique electronic properties conferred by the trimethoxy-substituted phenyl ring could lead to novel catalytic activities.

Advanced Applications in Materials Science and Industrial Chemistry

Mechanisms of Corrosion Inhibition on Metal Surfaces

The primary application explored for derivatives of (2,4,5-TRIMETHOXY-BENZYLIDENE)-HYDRAZINE is in the protection of metals from corrosive environments. The compound 2-(2,4,5-trimethoxybenzylidene) hydrazine (B178648) carbothioamide (TMBHCA) has been extensively studied as a corrosion inhibitor for XC38 carbon steel in 1 M hydrochloric acid (HCl) solution. acs.orgnih.govacs.org Its effectiveness stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the electrochemical processes responsible for corrosion. researchgate.net The presence of heteroatoms (N, O, S) and the electron-rich aromatic ring in the TMBHCA molecule are crucial for its strong interaction with the metal surface. acs.org

Adsorption Isotherms and Thermodynamic Parameters of Adsorption

The interaction between TMBHCA and the steel surface is well-described by the Langmuir adsorption isotherm model. nih.gov This model assumes the formation of a monolayer of the inhibitor on the metal surface. rsc.org The degree of surface coverage (θ) increases with the concentration of the inhibitor, and a plot of Cinh/θ versus Cinh yields a linear relationship, confirming the suitability of the Langmuir model. nih.gov

The thermodynamic parameters of adsorption provide insight into the nature of the interaction. The negative values of the standard Gibbs free energy of adsorption (ΔG°ads), calculated to be between -34.45 and -36.77 kJ mol⁻¹, indicate a spontaneous adsorption process. researchgate.net These values suggest a mixed-mode of adsorption, involving both physical adsorption (physisorption) due to electrostatic interactions and chemical adsorption (chemisorption) through the sharing or transfer of electrons from the inhibitor molecule to the metal surface. researchgate.netdoi.org

Table 1: Adsorption Parameters for TMBHCA on XC38 Carbon Steel in 1 M HCl

Adsorption Model R² Value
Langmuir Approaching 1

This table is generated based on information suggesting the Langmuir model provides the best fit for the adsorption of TMBHCA. nih.gov

Electrochemical Impedance Spectroscopy (EIS) Analysis of Interfacial Behavior

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for studying the interface between the metal and the corrosive solution. acs.org In the presence of TMBHCA, EIS measurements show a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) as the inhibitor concentration rises. researchgate.netnih.govacs.org

The increase in Rct indicates a slowing down of the corrosion process, as it becomes more difficult for charge to transfer across the metal-solution interface. The decreasing Cdl values are attributed to the gradual replacement of water molecules at the interface by the inhibitor molecules, which have a lower dielectric constant and form a thicker protective layer. researchgate.netnih.gov The Nyquist plots for TMBHCA on XC38 steel show semicircles whose diameters increase with inhibitor concentration, visually representing the enhanced corrosion resistance. researchgate.netacs.org

Table 2: EIS Parameters for XC38 Carbon Steel in 1 M HCl with and without TMBHCA

Inhibitor Concentration (ppm) Rct (Ω·cm²) Cdl (µF·cm⁻²) Inhibition Efficiency (%)
0 (Blank) 80.7 - -
200 1296 Decreased 93.53

This table is generated from qualitative and quantitative descriptions found in the search results. nih.govresearchgate.net

Potentiodynamic Polarization Studies of Anodic and Cathodic Processes

Potentiodynamic polarization studies reveal how TMBHCA affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The addition of TMBHCA to the 1 M HCl solution causes a shift in both the anodic and cathodic branches of the polarization curves to lower current densities. acs.org This indicates that the inhibitor impedes both reactions, classifying it as a mixed-type inhibitor. researchgate.netnih.govacs.org

The corrosion current density (icorr) significantly decreases with increasing TMBHCA concentration. For instance, the icorr for the blank solution drops from 305.3 µA·cm⁻² to 23.72 µA·cm⁻² at a TMBHCA concentration of 200 ppm. nih.gov The corrosion potential (Ecorr) does not show a significant shift with the addition of the inhibitor, which is characteristic of mixed-type inhibitors. nih.gov The inhibition efficiency, calculated from the polarization data, can reach up to 93.77% at 200 ppm. acs.org

Table 3: Potentiodynamic Polarization Parameters for XC38 Carbon Steel in 1 M HCl with TMBHCA

Inhibitor Concentration (ppm) icorr (µA·cm⁻²) Ecorr (mV vs. SCE) Anodic Tafel Slope (βa) Cathodic Tafel Slope (βc) Inhibition Efficiency (%)
0 (Blank) 305.3 -407.68 - - -
200 23.72 No significant shift Affected Affected 93.77

This table is compiled from data presented in the search results. acs.orgnih.govdoi.org

Surface Morphological Analysis (SEM, AFM, EDX)

Surface analysis techniques provide visual confirmation of the protective film formed by the inhibitor. Scanning Electron Microscopy (SEM) images of XC38 carbon steel exposed to 1 M HCl without the inhibitor show a severely damaged and rough surface. nih.govacs.org In contrast, the surface of the steel treated with TMBHCA is much smoother and shows significantly less corrosion damage, indicating the formation of a protective layer. nih.govrsc.org

Atomic Force Microscopy (AFM) can provide further details on the surface topography, showing a reduction in surface roughness in the presence of the inhibitor. doi.org Energy-Dispersive X-ray Spectroscopy (EDX) analysis can confirm the presence of elements from the inhibitor molecule (such as sulfur and nitrogen) on the steel surface, providing direct evidence of adsorption. researchgate.net

Theoretical Modeling of Adsorption Phenomena

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the interaction between the inhibitor molecule and the metal surface at an electronic level. acs.orgresearchgate.net These theoretical studies help to identify the active sites in the inhibitor molecule responsible for adsorption. For TMBHCA, the calculations would likely show that the electron-rich regions, such as the oxygen and sulfur atoms and the aromatic ring, are the primary sites for interaction with the vacant d-orbitals of the iron atoms on the steel surface. acs.org

Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are calculated. A high EHOMO value indicates a greater tendency to donate electrons, while a low ELUMO value suggests a higher affinity for accepting electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of the inhibitor's stability and reactivity. researchgate.net These theoretical findings are generally in good agreement with the experimental results, providing a comprehensive understanding of the inhibition mechanism. rsc.org

Integration into Polymeric Materials and Coatings

While the primary research focus for TMBHCA has been on its direct application as a corrosion inhibitor in acidic solutions, its properties suggest potential for integration into polymeric materials and coatings for enhanced protection. nih.govacs.org The development of "smart" coatings that can release inhibitors in response to corrosion is an active area of research. acs.org

Hydrazine derivatives, in general, have been explored for their ability to modify the properties of polymers. Given the effectiveness of TMBHCA as a corrosion inhibitor, it could potentially be incorporated into polymer matrices or encapsulated in nanocontainers within a coating. acs.org These nanocontainers could be designed to release the inhibitor when a change in pH occurs, which is a hallmark of the onset of corrosion. acs.org This would provide a self-healing mechanism, where the coating actively repairs itself and protects the underlying metal from further damage. acs.org Further research is needed to explore the synthesis and efficacy of such TMBHCA-infused polymeric systems.

Chemo-sensing and Analytical Applications

The structural features of (this compound and its derivatives make them promising candidates for the development of chemical sensors. The combination of the electron-donating methoxy (B1213986) groups and the nitrogen atoms of the hydrazone linkage (C=N-N) creates potential coordination sites for analytes, which can trigger a detectable optical or electronic response.

Research into related structures suggests that Schiff bases derived from substituted benzaldehydes are effective in sensor development. For instance, macromolecular Schiff bases are noted for their potential as alternatives to biopolymer biosensors, with polymer-based macromolecules capable of coordinating with metals to act as sensors. jconsortium.com Specifically, derivatives like (E)-2-(3,4,5-trimethoxy benzylidene)hydrazinecarbothioamide have been synthesized to explore these sensing capabilities. jconsortium.com

The principle often relies on a change in fluorescence or color upon binding an analyte. In one study, a fluorescent probe for hydrazine detection incorporated an electron donor-acceptor type naphthaldehyde with methoxy groups, highlighting the crucial role these functional groups play in the sensing mechanism. nih.gov The interaction between the sensor molecule and the analyte alters the electronic properties of the system, leading to a change in its photophysical characteristics. Probes have been developed that can detect hydrazine in various states, including in solution and as a vapor, sometimes using test strips for visual detection. nih.govnih.gov

In the field of analytical chemistry, the core components of (this compound are utilized in established methods for detecting hydrazine. One common approach involves derivatization, where hydrazine is reacted with an aldehyde to form a colored or electroactive product that can be quantified. For example, methods for analyzing hydrazine in biological samples include derivatization with aldehydes like p-chlorobenzaldehyde or vanillin, followed by analysis using techniques such as gas chromatography (GC) or spectrophotometry. nih.gov These methods underscore the fundamental reactivity of the hydrazine group that is central to the subject compound.

Table 1: Research Findings in Chemo-sensing and Analytical Applications

Application Area Compound/Method Key Finding Reference(s)
Analyte Sensing Macromolecule Schiff Bases Polymer-based macromolecules can coordinate with metals and act as sensors. jconsortium.com
Hydrazine Detection Methoxy-substituted Naphthaldehyde Probe A fluorescent probe with methoxy groups demonstrated high selectivity and sensitivity for hydrazine. nih.gov
Vapor Detection 2-benzothiazoleacetonitrile Probe A two-photon fluorescent probe was used to monitor hydrazine vapor. nih.gov
Analytical Method Derivatization with Aldehydes Hydrazine can be quantified in samples by reacting it with aldehydes (e.g., vanillin) and using spectrophotometry. nih.gov

Development of Optoelectronic Materials

The conjugated π-system and specific electronic properties of (this compound and its derivatives make them attractive for the development of optoelectronic materials. These materials interact with light and electricity and are foundational to technologies like LEDs, sensors, and optical data storage.

The fluorescence properties of hydrazone compounds are a key area of investigation. A study on (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, a dimer of the core structure, was explicitly undertaken to understand how the positioning of the trimethoxy substituents on the benzene (B151609) ring affects the compound's fluorescence. nih.gov The nearly planar structure of this molecule, with a very small dihedral angle between the benzene rings, facilitates π-electron delocalization, which is often a prerequisite for strong fluorescence and other desirable optoelectronic properties. nih.gov

Derivatives of the subject compound have also shown potential for photochromism, the ability to change color upon exposure to light. Research on (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate noted that benzaldehydehydrazone derivatives have received considerable attention for their photochromic properties. nih.gov This characteristic is crucial for applications such as erasable optical memory and smart windows.

Furthermore, the broader class of Schiff bases is being explored for advanced optical applications. Studies on related compounds with nitro groups have demonstrated that they can behave as organic semiconducting materials. researchgate.net Theoretical and experimental work on various Schiff bases has also revealed significant nonlinear optical (NLO) properties. nih.gov NLO materials are essential for technologies like frequency conversion and optical switching. A study on 2,4,5-Trimethoxy-4-nitrochalcone, which shares the trimethoxy substitution pattern, detailed its two-photon absorption (2PA) capabilities, a key NLO phenomenon. nih.gov The investigation confirmed that the interplay between third- and fifth-order nonlinearities originated from 2PA-induced excited-state nonlinearities. nih.gov The development of molecules with high luminescence and large quantum yields is a significant goal in this field, with some 1,2,4-triazole (B32235) derivatives showing promise. mdpi.com

Table 2: Research Findings in Optoelectronic Materials Development

Property/Application Compound Derivative Key Finding Reference(s)
Fluorescence (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine Synthesized to study the effect of trimethoxy substituent positions on fluorescence properties. The molecule is nearly planar, aiding conjugation. nih.gov
Photochromism (E)-Methyl N′-(2,4,5-trimethoxybenzylidene)hydrazinecarboxylate Benzaldehydehydrazone derivatives are noted for their photochromic properties. nih.gov
Organic Semiconductors Schiff bases with nitro groups Found to exhibit properties of organic semiconducting materials. researchgate.net
Nonlinear Optics (NLO) 2,4,5-Trimethoxy-4-nitrochalcone Exhibited two-photon absorption and excited-state nonlinearities. nih.gov
Luminescence 4H-1,2,4-Triazole derivatives Certain derivatives exhibit high luminescent properties and large quantum yields. mdpi.com

Synthesis and Characterization of Derivatives of 2,4,5 Trimethoxy Benzylidene Hydrazine

Design and Synthesis of Substituted Hydrazone Derivatives

The primary method for synthesizing hydrazone derivatives is the condensation reaction between a hydrazine (B178648) or hydrazide and an aldehyde or ketone. nih.govasianpubs.org For derivatives of (2,4,5-trimethoxy-benzylidene)-hydrazine, the common precursor is 2,4,5-trimethoxybenzaldehyde (B179766), which is reacted with various substituted hydrazines or hydrazides to yield the target molecules. The design of these derivatives often involves selecting specific hydrazine-based nucleophiles to introduce desired functional groups and modulate the properties of the final compound.

The general synthetic approach involves dissolving the substituted hydrazine/hydrazide and 2,4,5-trimethoxybenzaldehyde in a suitable solvent, typically an alcohol like ethanol (B145695) or methanol (B129727). asianpubs.orgnih.gov The reaction can proceed at room temperature or under reflux, sometimes with the addition of an acid catalyst such as sulfuric or acetic acid to facilitate the condensation. mdpi.comnih.govmdpi.com The resulting hydrazone product often precipitates from the reaction mixture and can be purified by filtration, washing, and recrystallization. nih.govmdpi.com

Several distinct classes of derivatives have been synthesized using this methodology:

Aroylhydrazones: These are synthesized by reacting 2,4,5-trimethoxybenzaldehyde with an aroylhydrazide (a hydrazine substituted with a benzoyl group). A notable example is the synthesis of 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate (B1144303) (DTBH), where 2,4,5-trimethoxybenzaldehyde is condensed with 3,5-dihydroxy benzoylhydrazine. asianpubs.orgresearchgate.net This reaction proceeds efficiently in methanol at room temperature, yielding yellow crystals. asianpubs.org

Arylhydrazones: These derivatives are formed from the reaction with aryl-substituted hydrazines. For instance, reacting 2,4,5-trimethoxybenzaldehyde with 2,4-dinitrophenylhydrazine (B122626) in the presence of sulfuric acid yields 1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine. nih.gov This introduces the electron-deficient dinitrophenyl moiety to the core structure.

Azines (Bis-hydrazones): Symmetrical derivatives can be created where both nitrogen atoms of the hydrazine molecule are condensed with an aldehyde. The reaction of hydrazine hydrate with two equivalents of 2,4,5-trimethoxybenzaldehyde under reflux in ethanol produces (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, a symmetrical azine. nih.gov

The following table summarizes the synthesis of representative derivatives.

Derivative NameReactantsCatalystSolventConditionsYieldRef.
3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate2,4,5-Trimethoxybenzaldehyde, 3,5-Dihydroxy benzoylhydrazineNoneMethanolRoom Temp.86.3% asianpubs.org
(E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine2,4,5-Trimethoxybenzaldehyde, Hydrazine hydrateNoneEthanolReflux (5h)- nih.gov
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine2,4,5-Trimethoxybenzaldehyde, 2,4-DinitrophenylhydrazineH₂SO₄EthanolStirring (1h)- nih.gov

Functionalization Strategies for Enhanced Properties

Functionalization of the (this compound scaffold is a key strategy to tune its electronic, steric, and physicochemical properties, thereby enhancing its potential for specific applications. The choice of the hydrazine-containing reactant is the primary route for introducing new functional groups.

Introduction of Hydroxyl and Aroyl Groups: The condensation with aroylhydrazides, such as 3,5-dihydroxy benzoylhydrazine, introduces both an amide linkage and phenolic hydroxyl groups. asianpubs.org The hydroxyl groups can participate in extensive hydrogen bonding, influencing crystal packing and solubility. The amide group adds rigidity and can also act as a hydrogen bond donor/acceptor. researchgate.net

Introduction of Electron-Withdrawing Groups: Attaching highly electron-withdrawing groups like the 2,4-dinitrophenyl moiety significantly alters the electronic profile of the molecule. nih.gov The nitro groups pull electron density from the hydrazone system, which can impact its reactivity and antioxidant properties. Similarly, functionalization with a tosyl group to form N-tosyl hydrazones introduces a bulky and strongly electron-withdrawing sulfonyl moiety, which is known to transform the hydrazone into a versatile reagent for various organic transformations. mdpi.com

Introduction of Thioamide Groups: While not specifically reported for 2,4,5-trimethoxybenzaldehyde in the provided sources, a common strategy for related benzaldehydes is the reaction with thiosemicarbazide. jconsortium.com This introduces a thioamide group (-C(S)NH₂), which is an excellent metal ion chelator. This functionalization is often employed to create derivatives with enhanced antimicrobial activities or for use as ligands in coordination chemistry. jconsortium.com

Formation of Symmetrical Azines: The synthesis of bis-hydrazones like (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine creates a larger, more conjugated system. nih.gov This extension of the π-system is a strategy often used to develop materials with specific optical properties, such as fluorescence. nih.gov

These functionalization strategies demonstrate how the core (this compound structure can be systematically modified to create a library of compounds with tailored properties for applications ranging from medicinal chemistry to materials science.

Structure-Property Relationship Studies for Derivatives

The relationship between the three-dimensional structure of these derivatives and their observed properties is investigated primarily through single-crystal X-ray diffraction and spectroscopic analysis, correlated with bioactivity or physicochemical assessments.

A key structural feature in many (this compound derivatives is the near-planar conformation of the molecule. For example, in 1-(2,4-dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine, the dihedral angle between the two substituted benzene (B151609) rings is only 3.15°. nih.gov This planarity is also observed in the symmetrical azine, (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine, where the dihedral angle between its two benzene rings is a mere 0.03°. nih.gov This extensive conjugation across the molecule is critical for its electronic and optical properties.

The orientation of the substituent groups also plays a crucial role. In the dinitrophenyl derivative, an intramolecular N-H···O hydrogen bond forms an S(6) ring motif, which helps to stabilize the planar conformation. nih.gov The methoxy (B1213986) groups on the trimethoxyphenyl ring exhibit different orientations depending on their position; ortho- and para-methoxy groups tend to be coplanar with the benzene ring, while a meta-methoxy group may be slightly twisted to reduce steric strain. nih.govnih.gov

These structural features directly influence the compounds' properties:

Biological Activity: In contrast, 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate showed no significant antibacterial or cytotoxic effects on Caco-2 cells but did exhibit an inhibitory effect on the contractility of isolated jejunal smooth muscle. asianpubs.orgresearchgate.net Its crystal structure reveals extensive intermolecular O-H···O and N-H···O hydrogen bonds, leading to the formation of layers, a feature that governs its solid-state properties. asianpubs.orgresearchgate.net

Optical Properties: The investigation into (E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazine was motivated by an interest in the effect of substituent positions on fluorescence properties, suggesting that the extended, planar conjugated system is designed to be optically active. nih.gov

The table below summarizes the structure-property data for key derivatives.

DerivativeCrystal SystemKey Structural FeaturesObserved PropertiesRef.
1-(2,4-Dinitrophenyl)-2-[(E)-2,4,5-trimethoxybenzylidene]hydrazine-Near-planar (dihedral angle 3.15°), intramolecular N-H···O hydrogen bond.Potent antioxidant activity (89.04% DPPH inhibition). nih.gov
3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrateMonoclinic, P21/nIntermolecular hydrogen bonding forms layers parallel to the bc plane.No antibacterial or cytotoxic activity; inhibitory effect on smooth muscle contractility. asianpubs.orgresearchgate.net
(E,E)-1,2-Bis(2,4,5-trimethoxybenzylidene)hydrazineMonoclinicNearly planar molecule (dihedral angle 0.03°), E,E configuration.Synthesized to study effects on fluorescence properties. nih.gov

Impact of Structural Modifications on Chemical Reactivity and Applications

Modulation of Electronic Properties: The introduction of a 2,4-dinitrophenyl group, which is strongly electron-withdrawing, significantly lowers the electron density on the hydrazone nitrogen atoms. nih.gov This modification enhances the molecule's potential as an antioxidant but can also alter the reactivity of the C=N bond, making it more susceptible to certain types of chemical reactions. In contrast, the parent compound with a simple -NH₂ group is more electron-rich.

Altering Synthetic Utility: A dramatic shift in reactivity is observed upon N-tosylation. N-tosylhydrazones are not typically valued for their direct biological activity but are highly prized as versatile synthetic intermediates. mdpi.com The tosyl group acts as a good leaving group, allowing N-tosylhydrazones to serve as precursors for diazo compounds or to participate in various metal-catalyzed cross-coupling and cycloaddition reactions. mdpi.comrsc.org This functionalization completely repurposes the hydrazone scaffold from a potential bioactive agent to a powerful tool for constructing complex cyclic compounds.

Enhancing Coordination Chemistry and Material Applications: The hydrazone moiety itself is a known ligand for metal ions. Functionalization with additional donor atoms, such as the hydroxyl groups in DTBH or the potential introduction of a thioamide group, can enhance this chelating ability. asianpubs.orgjconsortium.com This opens up applications in the design of coordination polymers and metal complexes with specific catalytic or magnetic properties. Furthermore, the ability of derivatives like DTBH and the bis-hydrazine to form ordered supramolecular architectures through hydrogen bonding and π-stacking interactions is central to their application in crystal engineering. asianpubs.orgnih.gov The specific substituents dictate the nature of these non-covalent interactions and thus the final crystal structure.

Influence on Applications in Material Science: Derivatives of (this compound have been noted for their potential as corrosion inhibitors for carbon steel. This application relies on the ability of the molecule to adsorb onto the metal surface through heteroatoms in the methoxy and hydrazone groups. Structural modifications that increase the number of donor atoms or enhance the planarity and surface coverage of the molecule would directly impact its efficiency as a corrosion inhibitor.

Environmental and Sustainable Aspects of 2,4,5 Trimethoxy Benzylidene Hydrazine Research

Green Synthesis Principles in Hydrazone Chemistry

The conventional synthesis of hydrazones often involves the condensation of aldehydes or ketones with hydrazine (B178648) derivatives in organic solvents, sometimes requiring acid catalysts. nih.govmdpi.com These methods, while effective, can generate significant chemical waste and utilize hazardous materials. nih.govscribd.com In response, researchers have developed several green synthetic routes that minimize environmental impact by reducing reaction times, energy consumption, and the use of volatile organic solvents. ajgreenchem.combenthamdirect.com

Several innovative techniques have been successfully applied to hydrazone synthesis, offering substantial improvements in efficiency and environmental friendliness over traditional methods. scribd.com These include:

Microwave-Assisted Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate chemical reactions. aip.org For hydrazone synthesis, MAOS has been shown to produce excellent yields in significantly shorter reaction times compared to conventional heating methods, often in an eco-friendly manner. benthamdirect.comaip.orgmdpi.com Studies on hydrazones derived from substituted benzaldehydes, including those with methoxy (B1213986) groups, have demonstrated the effectiveness of this approach. aip.orgbas.bg

Solvent-Free Synthesis: Eliminating organic solvents is a primary goal of green chemistry. Several solvent-free methods have been developed for hydrazone synthesis:

Mechanochemistry (Ball-Milling): This method involves grinding solid reactants together, often with minimal or no solvent (a technique known as liquid-assisted grinding or LAG). rsc.orgresearchgate.net It has been used to prepare a variety of hydrazones in quantitative yields without the need for solvents at any stage. researchgate.netrsc.org The mechanochemical route is generally efficient and can produce products with high purity. rsc.orgrsc.org

High Hydrostatic Pressure (HHP): Applying high pressure can facilitate reactions without the need for solvents or catalysts. nih.gov This method has been used to synthesize substituted diaryl-hydrazones in nearly quantitative yields by reacting the components in a 1:1 molar ratio, simplifying product isolation. nih.gov

Twin-Screw Extrusion (TSE): This technology allows for continuous, solvent-free synthesis on a larger scale. acs.org It has been successfully used for the preparation of N-acylhydrazones with high conversion rates, demonstrating its potential for efficient and sustainable manufacturing of active pharmaceutical ingredients. acs.org

Use of Eco-Friendly Catalysts: Some green protocols employ recyclable and environmentally benign catalysts, such as ionic liquids, to drive the reaction under solvent-free conditions. rsc.org

The synthesis of (2,4,5-TRIMETHOXY-BENZYLIDENE)-HYDRAZINE itself can be achieved through the condensation of 2,4,5-trimethoxybenzaldehyde (B179766) and a hydrazine source. nih.govnih.gov Applying the green principles above offers a clear pathway to a more sustainable production of this compound. For instance, a reaction between 2,4,5-trimethoxybenzaldehyde and hydrazine hydrate (B1144303) could be performed under solvent-free mechanochemical conditions or via microwave irradiation to improve its environmental profile. nih.gov

Green Synthesis MethodKey AdvantagesRelevance to Hydrazone Synthesis
Microwave-Assisted Synthesis (MAOS) Reduced reaction times, increased yields, lower energy consumption. benthamdirect.comaip.orgWidely applied for various hydrazone derivatives, including those with methoxy-substituted aldehydes. mdpi.combas.bgnih.gov
Mechanochemistry (Ball-Milling) Solvent-free, high yields, high purity, simple procedure. researchgate.netrsc.orgProven effective for a large variety of hydrazones from aldehydes and hydrazines. rsc.orgresearchgate.net
High Hydrostatic Pressure (HHP) Solvent- and catalyst-free, nearly quantitative yields, easy product isolation. nih.govDemonstrated for substituted diaryl-hydrazones. nih.gov
Twin-Screw Extrusion (TSE) Continuous process, scalable, minimal or no solvent required. acs.orgSuccessfully applied to the synthesis of N-acylhydrazones. acs.org
Eco-Friendly Catalysis Use of non-volatile and recyclable catalysts like ionic liquids. rsc.orgShown to produce excellent yields of hydrazones under solvent-free conditions. rsc.org

Degradation Studies and Environmental Fate

Understanding the environmental fate of a chemical compound is crucial for assessing its long-term impact. For (this compound, this involves studying its stability and degradation pathways, such as hydrolysis, photodegradation, and biodegradation.

Hydrazones are known to be susceptible to hydrolysis, which breaks the C=N double bond to regenerate the parent aldehyde/ketone and hydrazine. wikipedia.org The rate of this hydrolysis can be influenced by pH, with the bond being more stable at neutral pH and rapidly cleaved in acidic environments, a property exploited in drug delivery systems. wikipedia.org The environmental persistence of (this compound would therefore be dependent on the pH of the surrounding soil and water.

Photodegradation is another potential environmental fate. Many organic molecules with chromophores, like the hydrazone group, can undergo isomerization or degradation upon exposure to light. nih.govrsc.org Studies on photoswitchable hydrazones have shown that irradiation can lead to E/Z isomerization and, with prolonged exposure, potential degradation of the molecule. nih.govrsc.org

Biodegradation offers a pathway for the complete removal of the compound from the environment. Research has identified microorganisms capable of breaking down hydrazone compounds. For example, the yeast Candida palmioleophila has been shown to assimilate hydrazones by using a novel NAD(P)+-dependent hydrazone dehydrogenase. nih.gov This enzyme catalyzes the oxidative hydrolysis of the C=N bond, producing the corresponding hydrazide and acetate, which the yeast can then use as a carbon source. nih.gov The presence of such microorganisms in the environment could lead to the biodegradation of (this compound.

The degradation of the precursor, hydrazine, is also relevant. Hydrazine is rapidly degraded in the environment through oxidation, and its persistence in water is highly dependent on factors like oxygen content, pH, and the presence of metal ions. epa.govwho.int While it can be biodegraded by activated sludge microorganisms, it can also be toxic to them at higher concentrations. who.intdtic.mil

Degradation PathwayDescriptionRelevance to (this compound
Hydrolysis Cleavage of the C=N bond by water to yield the parent aldehyde (2,4,5-trimethoxybenzaldehyde) and hydrazine. wikipedia.orgStability is pH-dependent; likely to be more rapid in acidic conditions. wikipedia.org
Photodegradation Degradation or isomerization induced by exposure to light, particularly UV or blue light. nih.govrsc.orgThe hydrazone moiety can act as a photoswitch, suggesting potential for light-induced structural changes or degradation upon prolonged exposure. rsc.org
Biodegradation Breakdown by microorganisms.Specific yeasts have been identified that produce hydrazone dehydrogenase, an enzyme that catalyzes the oxidative hydrolysis of the hydrazone bond. nih.gov

Sustainable Sourcing of Precursors

A truly green chemical process begins with the sustainable sourcing of its starting materials. The synthesis of (this compound relies on two key precursors: 2,4,5-trimethoxybenzaldehyde and hydrazine.

2,4,5-Trimethoxybenzaldehyde: This aromatic aldehyde, also known as asaronaldehyde, is a critical building block. scbt.comlifeasible.com The name suggests a potential biosynthetic link to asarone, a naturally occurring compound found in the essential oils of plants like Acorus calamus (sweet flag). Developing biocatalytic or synthetic pathways from such renewable, plant-based feedstocks would represent a significant step towards a sustainable supply chain, moving away from petroleum-based starting materials.

Hydrazine: The industrial production of hydrazine has traditionally relied on energy-intensive chemical processes like the Raschig and peroxide-ketazine methods. researchgate.net These processes raise environmental and economic concerns. ajgreenchem.com However, recent breakthroughs are paving the way for bio-based hydrazine production. researchgate.net

Production by Anammox Biomass: Researchers have explored using anammox (anaerobic ammonium (B1175870) oxidation) biomass to produce hydrazine from nitric oxide (NO) and ammonium. rsc.org By reversibly inhibiting a key enzyme in the anammox process, hydrazine, an intermediate, can be accumulated and collected. rsc.orgresearchgate.net

Direct Synthesis from Nitrogen: An international research team has successfully synthesized hydrazine derivatives directly from highly stable nitrogen gas (N₂) under mild conditions using a polymetallic titanium hydride compound. riken.jp This approach mimics biological nitrogen fixation and offers a potentially transformative route to hydrazine that bypasses fossil fuels and harsh reaction conditions.

The development of these bio-based and N₂-fixation methods for hydrazine production could dramatically improve the sustainability profile of all chemicals derived from it, including (this compound. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways and Synthetic Methodologies

The conventional synthesis of hydrazones, often involving the condensation of aldehydes and hydrazines, is being reimagined through novel reaction pathways that prioritize efficiency, sustainability, and atom economy. Future research is increasingly focused on moving beyond traditional methods that require harsh solvents and catalysts.

Emerging green synthetic methodologies are at the forefront of this evolution. Techniques such as microwave-assisted synthesis have demonstrated the ability to dramatically reduce reaction times from hours to mere minutes, while also improving product yields and purity. youtube.comresearchgate.net This method is not only faster but also more energy-efficient and environmentally friendly, minimizing the use of hazardous chemical waste. youtube.com

Another significant advancement is the development of solvent-free and catalyst-free reaction conditions . rsc.orgrsc.org Researchers have successfully synthesized hydrazone derivatives by simply heating enaminones with hydrazones, achieving high yields and excellent selectivity without the need for any additives. rsc.org Furthermore, the application of High Hydrostatic Pressure (HHP) represents a cutting-edge, environmentally benign approach. HHP allows for the synthesis of substituted hydrazones in a 1:1 molar ratio without requiring solvents or acid catalysts, often resulting in nearly quantitative yields and simplified product isolation. nih.gov The use of natural, biodegradable catalysts like citric acid from lemon juice is also being explored as a green alternative to conventional acid catalysts. nih.govacs.org

Beyond these, more sophisticated catalytic systems are being investigated. These include palladium-catalyzed coupling reactions for creating N-aryl hydrazones and electrooxidation methods that avoid hazardous metal catalysts and external oxidants. organic-chemistry.orgorganic-chemistry.org These innovative pathways signify a paradigm shift towards more sustainable and efficient chemical manufacturing.

Synthetic Methodology Key Advantages Reaction Conditions Typical Yields Relevant Research
Microwave-Assisted Synthesis Rapid reaction times, higher yields, reduced energy consumption, less waste. youtube.comMixing reagents and heating with microwaves.High youtube.comresearchgate.net
High Hydrostatic Pressure (HHP) Solvent-free, catalyst-free, nearly quantitative yields, easy product isolation. nih.govApplication of high pressure (e.g., cycling or constant treatment).~95-99% nih.gov
Solvent-Free & Additive-Free Environmentally friendly, high atom economy, excellent selectivity. rsc.orgHeating enaminones with hydrazones.High (e.g., 97%) rsc.orgrsc.org
Natural Acid Catalysis Eco-friendly, uses renewable resources, moderate reaction conditions. acs.orgStirring reagents with natural acids (e.g., lemon juice) at room temperature.High nih.govacs.org

Advanced Computational Approaches for Complex System Modeling

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of hydrazone derivatives. Advanced modeling techniques provide deep insights into molecular properties and interactions, guiding the rational design of new compounds for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in this domain. By developing mathematical models, QSAR relates the chemical structure of compounds to their biological activities. nih.govnih.gov For hydrazone derivatives, QSAR models have been successfully used to predict anticancer and antimicrobial activities, identifying key physicochemical parameters that govern their efficacy. researchgate.net These models, often developed using techniques like Multiple Linear Regression (MLR) and validated through various statistical methods, offer excellent predictive power for screening new potential drug candidates. nih.gov

Molecular docking is another powerful computational method that simulates the binding of a molecule to a target receptor. This approach is crucial for understanding the mechanism of action of biologically active hydrazones. For instance, docking studies on derivatives of (2,4,5-TRIMETHOXY-BENZYLIDENE)-HYDRAZINE have revealed their potential affinity for targets like DNA gyrase, suggesting pathways for anticancer applications. These studies help identify critical interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the active site of a protein. nih.gov

Furthermore, Density Functional Theory (DFT) calculations are employed to optimize molecular geometries and elucidate electronic properties. nih.gov DFT helps in analyzing vibrational spectra (FTIR) and understanding the electronic transitions observed in UV-visible spectra, providing a fundamental understanding of the molecule's behavior. mdpi.com Hirshfeld surface analysis, another computational tool, is used to investigate and quantify intermolecular interactions within the crystal structure. mdpi.com

Computational Method Primary Application Information Gained Relevance to Hydrazones
QSAR Predicting biological activity from chemical structure. nih.govCorrelation between physicochemical properties and activity (e.g., anticancer, antimicrobial). Guides the design of new derivatives with enhanced therapeutic potential. researchgate.net
Molecular Docking Simulating ligand-receptor binding. nih.govIdentification of binding modes, interaction energies, and key amino acid residues. nih.govElucidates mechanisms of action for biologically active hydrazones.
DFT Calculating electronic structure and properties. nih.govOptimized geometry, vibrational frequencies, electronic transitions, molecular orbital analysis. mdpi.comProvides fundamental understanding of molecular stability and reactivity.
Hirshfeld Surface Analysis Visualizing and quantifying intermolecular interactions. mdpi.comInsights into crystal packing and non-covalent bonds (e.g., H-bonds, π-π stacking).Explains supramolecular architectures and solid-state properties.

Multidisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique structural and chemical properties of (this compound and related Schiff bases position them as valuable building blocks in materials science. The interface between organic synthesis and materials science is a burgeoning field, where the precise design of molecules leads to advanced materials with tailored functionalities.

One of the most promising areas is the development of advanced polymers . The hydrazone linkage is a dynamic covalent bond, meaning it can form and break reversibly under specific conditions, such as changes in pH. researchgate.netrsc.org This property is being harnessed to create "smart" materials, including self-healing polymers and recyclable thermosets. researchgate.net The reversible nature of the hydrazone bond allows materials to repair damage and be reprocessed, contributing to a circular materials economy. researchgate.net Schiff base polymers, synthesized through the polycondensation of diamines and dicarbonyl compounds, are also investigated for their high thermal stability and potential as conjugated polymers for electronic applications. researchgate.nettandfonline.com

The synthesis of biodegradable polymers is another critical application. Schiff base metal complexes are being explored as effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, leading to the formation of polylactide (PLA), a common biodegradable plastic. mdpi.com

Furthermore, hydrazone derivatives are being integrated into organic-inorganic hybrid materials . nih.govmdpi.com These materials combine the properties of organic molecules (like processability and functional tunability) with those of inorganic components (like thermal stability and mechanical strength). For example, hydrazone ligands have been used to create coordination compounds with lead(II) bromide, forming diverse metal-organic networks with unique structural and potentially photophysical properties. researchgate.net These hybrids have potential applications in optoelectronics, sensors, and catalysis. nih.gov

Material Type Key Feature/Property Role of Hydrazone/Schiff Base Potential Application
Self-Healing Polymers Dynamic covalent hydrazone bonds. researchgate.netActs as a reversible linker, allowing the material to mend upon damage. rsc.orgSmart coatings, durable electronics.
Biodegradable Polymers Catalyzed ring-opening polymerization. mdpi.comSchiff base metal complexes act as catalysts for producing polyesters like PLA.Sustainable packaging, medical implants.
Organic-Inorganic Hybrids Combination of organic and inorganic components. nih.govServes as an organic ligand to coordinate with metal centers, forming extended networks. researchgate.netOptoelectronics, sensors, catalysis. nih.gov
Corrosion Inhibitors Adsorption onto metal surfaces. The electron-rich methoxy (B1213986) and hydrazone groups adsorb on steel, forming a protective layer.Protection of carbon steel in acidic media. researchgate.net

Development of High-Performance and Environmentally Benign Applications

The future development of (this compound derivatives is geared towards creating high-performance solutions for pressing environmental and technological challenges. The focus is on applications that are not only effective but also sustainable and safe.

In the realm of renewable energy, Schiff bases are being investigated as dyes in Dye-Sensitized Solar Cells (DSSCs) . tandfonline.com DSSCs offer a lower-cost alternative to traditional silicon-based solar cells. The tunable electronic properties of Schiff base dyes allow them to absorb light and efficiently inject electrons, making them promising components for next-generation photovoltaics. tandfonline.com

For environmental remediation, these compounds show potential in water treatment . Their ability to chelate with metal ions makes them suitable as adsorbents for removing toxic heavy metals from contaminated water. tandfonline.comrsc.org The development of water-soluble Schiff base complexes is a key research direction, as it enhances their applicability in aqueous systems and aligns with the principles of green chemistry. rsc.org

The application of (this compound derivatives as corrosion inhibitors is a prime example of a high-performance, environmentally conscious application. These molecules can achieve very high inhibition efficiencies (e.g., 97.8%) for carbon steel in acidic environments by adsorbing onto the metal surface and forming a protective barrier. This reduces the need for more toxic, heavy-metal-based corrosion inhibitors.

Finally, the inherent biological activity of hydrazones continues to be a major driver of research. Their proven antimicrobial properties against various bacteria and fungi make them candidates for developing new agents to combat microbial resistance. nih.gov

Application Area Performance Metric/Advantage Environmental Benefit Relevant Research
Dye-Sensitized Solar Cells (DSSCs) Efficient light harvesting and electron injection.Lower fabrication cost and energy input compared to silicon cells. tandfonline.com
Water Treatment Effective removal of toxic heavy metal ions.Provides a method for remediating contaminated water sources. tandfonline.comrsc.org
Corrosion Inhibition High inhibition efficiency (e.g., 97.8%). Replaces toxic heavy-metal inhibitors with organic, more benign alternatives. researchgate.net
Antimicrobial Agents Efficacy against resistant strains of bacteria and fungi.Potential to address the public health challenge of antimicrobial resistance. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,4,5-trimethoxy-benzylidene)-hydrazine derivatives?

  • Methodological Answer : A standard approach involves condensation reactions between hydrazine derivatives and substituted aldehydes. For example, refluxing hydrazine precursors (e.g., thiouracil derivatives) with aromatic aldehydes (e.g., 2,4,5-trimethoxybenzaldehyde) in acetic anhydride/acetic acid with sodium acetate as a catalyst yields hydrazone derivatives. Reaction conditions (e.g., 2-hour reflux) and purification via crystallization from solvents like DMF/water are critical for isolating pure products . Characterization typically employs IR (to confirm NH and CN stretches), NMR (to verify proton environments and substituent positions), and mass spectrometry (to confirm molecular weight) .

Q. Which spectroscopic techniques are essential for characterizing (this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups such as NH (~3,400–3,100 cm⁻¹) and CN (~2,200 cm⁻¹) .
  • NMR (¹H/¹³C) : Resolves substituent positions (e.g., methoxy groups at δ 3.2–3.8 ppm in ¹H NMR) and confirms hydrazone formation via =CH proton signals (~7.9–8.1 ppm) .
  • X-ray Crystallography : Provides definitive structural validation, including bond angles and intermolecular interactions (e.g., CCDC-deposited data for related hydrazones) .

Q. What physical properties influence the reactivity of (this compound?

  • Methodological Answer : Key properties include:

  • Solubility : Polar solvents (e.g., DMSO, DMF) enhance reactivity in condensation reactions .
  • Thermal Stability : Melting points (e.g., 213–246°C for analogs) indicate stability under reflux conditions .
  • Electron-withdrawing groups : Methoxy substituents modulate electronic effects, impacting nucleophilic substitution and redox reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for novel analogs be resolved?

  • Methodological Answer : Cross-verification using complementary techniques is critical:

  • X-ray Crystallography : Resolves ambiguities in NMR/IR data by confirming molecular geometry (e.g., Cambridge Crystallographic Data Centre references for related compounds) .
  • High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers with identical nominal masses.
  • Dynamic NMR : Detects conformational changes or tautomerism in solution .

Q. What methodological considerations are critical for evaluating antimicrobial activity?

  • Methodological Answer :

  • Strain Selection : Use standardized microbial strains (e.g., ATCC) and include positive/negative controls .
  • Minimum Inhibitory Concentration (MIC) : Determine via broth microdilution, accounting for solvent effects (e.g., DMSO toxicity thresholds).
  • Statistical Validation : Apply ANOVA or non-parametric tests to assess significance across replicates .

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilicity of aldehyde reactants .
  • Catalyst Screening : Test bases (e.g., sodium acetate) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
  • Temperature/Time Profiling : Use gradient reflux (e.g., 80–120°C) and monitor reaction progress via TLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.